molecular formula C17H24ClNO2 B4039456 2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one

2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B4039456
M. Wt: 309.8 g/mol
InChI Key: VZWDDHKVUYNTOD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a dimethylpiperidinyl group, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Formation of the Piperidinyl Intermediate: This step involves the reaction of 2,6-dimethylpiperidine with an appropriate alkylating agent to form the piperidinyl intermediate.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperidinyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed study and characterization.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one: Characterized by the presence of a chlorophenoxy group, a dimethylpiperidinyl group, and a methylpropanone moiety.

    2-(4-Bromophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.

    2-(4-Fluorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one: Similar structure but with a fluorophenoxy group instead of a chlorophenoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-12-6-5-7-13(2)19(12)16(20)17(3,4)21-15-10-8-14(18)9-11-15/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWDDHKVUYNTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one
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2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one
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2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one
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2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one
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2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Reactant of Route 6
2-(4-Chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)-2-methylpropan-1-one

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